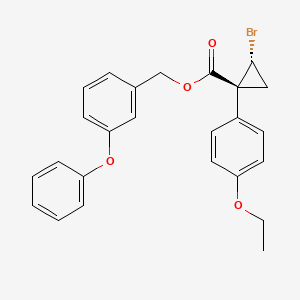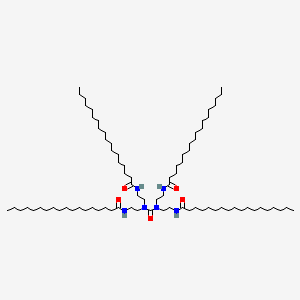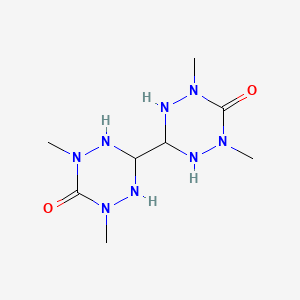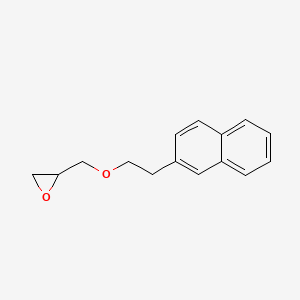
((2-(2-Naphthalenyl)ethoxy)methyl)oxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((2-(2-Naphthalenyl)ethoxy)methyl)oxirane: is an organic compound with the molecular formula C15H16O2 It is characterized by the presence of an oxirane ring (epoxide) attached to a naphthalene moiety through an ethoxy methyl linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ((2-(2-Naphthalenyl)ethoxy)methyl)oxirane typically involves the reaction of 2-naphthol with an appropriate epoxide precursor. One common method includes the alkylation of 2-naphthol with 2-chloroethanol to form 2-(2-naphthalenyl)ethanol, which is then converted to this compound through epoxidation using reagents such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization are common in industrial settings to ensure high-quality product .
Analyse Des Réactions Chimiques
Types of Reactions:
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4
Substitution: Amines, thiols, alcohols
Major Products:
- Oxidized naphthalene derivatives
- Diols from reduction
- Substituted naphthalene derivatives from nucleophilic substitution
Applications De Recherche Scientifique
Chemistry: ((2-(2-Naphthalenyl)ethoxy)methyl)oxirane is used as a building block in organic synthesis, particularly in the preparation of complex polycyclic compounds and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in the development of new drugs due to its ability to interact with various biological targets .
Industry: Industrially, this compound is used in the production of specialty polymers and resins. Its unique structural properties make it suitable for creating materials with specific mechanical and chemical characteristics.
Mécanisme D'action
The mechanism of action of ((2-(2-Naphthalenyl)ethoxy)methyl)oxirane involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. This interaction can affect various biochemical pathways, making the compound a potential candidate for drug development.
Comparaison Avec Des Composés Similaires
- 2-[(2-Ethoxy-1-naphthalenyl)methyl]oxirane
- 2-[(2-Naphthyloxy)methyl]oxirane
Comparison: ((2-(2-Naphthalenyl)ethoxy)methyl)oxirane is unique due to its specific ethoxy methyl linkage to the naphthalene ring, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the oxirane ring also provides additional sites for chemical modification, making it a versatile compound in synthetic chemistry.
Propriétés
Numéro CAS |
87607-32-7 |
|---|---|
Formule moléculaire |
C15H16O2 |
Poids moléculaire |
228.29 g/mol |
Nom IUPAC |
2-(2-naphthalen-2-ylethoxymethyl)oxirane |
InChI |
InChI=1S/C15H16O2/c1-2-4-14-9-12(5-6-13(14)3-1)7-8-16-10-15-11-17-15/h1-6,9,15H,7-8,10-11H2 |
Clé InChI |
YWANCGDDTYTIGS-UHFFFAOYSA-N |
SMILES canonique |
C1C(O1)COCCC2=CC3=CC=CC=C3C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


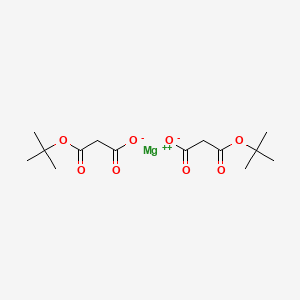
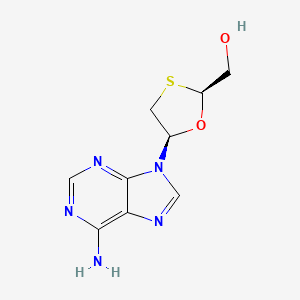
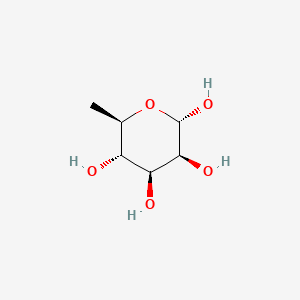
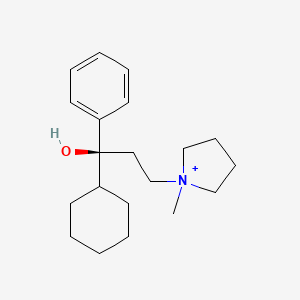
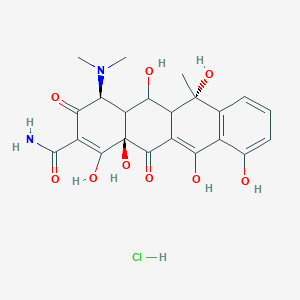
![2-cyclobutyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B15196021.png)
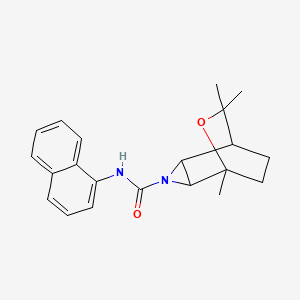
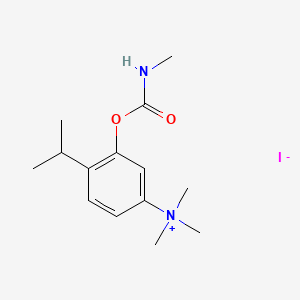

![2-(2-Diethylaminoethyl)benzo[de]isoquinoline-1,3-dione](/img/structure/B15196057.png)
